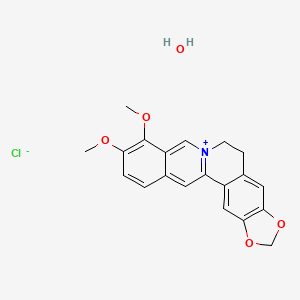

盐酸小檗碱水合物

描述

Berberine chloride hydrate is an alkaloid found in several plants with various biological functions, including insulin-sensitizing, anti-inflammatory, and anti-oxidant activity . It is an AMPK activator and a quaternary ammonium salt from the group of isoquinoline alkaloids .

Synthesis Analysis

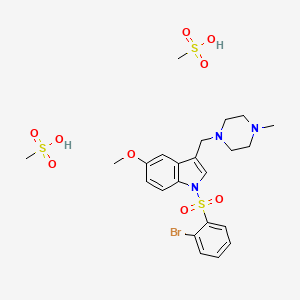

Berberine chloride hydrate can be synthesized through cocrystallization with benzendiol isomers . Solutions of Berberine chloride hydrate with each of three selected cocrystal formers were slowly evaporated at room temperature to obtain crystals .Molecular Structure Analysis

The molecular formula of Berberine chloride hydrate is C20H20ClNO5 . Its average mass is 389.829 Da and its monoisotopic mass is 389.102997 Da .Chemical Reactions Analysis

Berberine chloride hydrate is soluble in hot water, slightly soluble in cold water or ethanol, and insoluble in benzene, ether, chloroform, and other organic solvents .Physical And Chemical Properties Analysis

Berberine chloride hydrate is a yellow solid with a melting point of 145.1–146.7°C . It is soluble in hot water, slightly soluble in cold water or ethanol, and insoluble in benzene, ether, chloroform, and other organic solvents .科学研究应用

Pharmaceutical Properties Enhancement

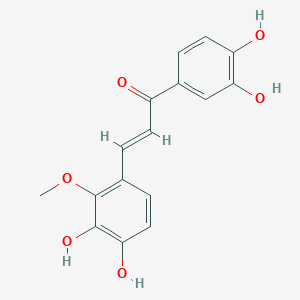

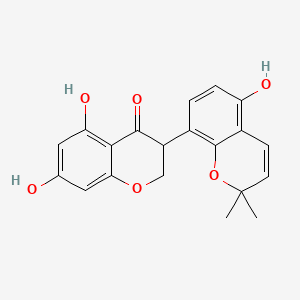

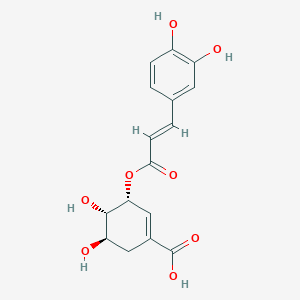

Berberine chloride hydrate (BCl) has been used to synthesize new cocrystals for potential pharmaceutical tablet formulation . The cocrystals of BCl with catechol (CAT), resorcinol (RES), and hydroquinone (HYQ) exhibited better stability against high humidity and higher dissolution rates than BCl . This shows the beneficial role of cocrystallization in facilitating drug development .

Inhibition of Biofilm Formation

Berberine chloride hydrate (BH) has been found to effectively suppress Streptococcus mutans biofilm formation . It also significantly reduces its cariogenic virulence, including acid production and EPS synthesis . The inhibitory effect was reduced under acidic conditions but elevated under alkaline conditions .

Protection of Central Nervous System

Recent studies have shown that berberine exerts a protective effect on the central nervous system . It is considered a promising agent in disorders such as Alzheimer’s disease, cerebral ischemia, mental depression, anxiety, and schizophrenia .

Treatment of Various Diseases

Berberine chloride hydrate has been used to treat various diseases, including cancer, diabetes, cardiovascular diseases, hyperlipidemia, and central nervous system disorders . This is due to its anticancer, anti-inflammatory, and antimicrobial effects .

Oral Hypoglycemic Effect

Berberine has a potent oral hypoglycemic effect and is effective in lipid metabolism . This makes it a promising drug for diabetes treatment .

Antibacterial and Anti-inflammatory Activities

Berberine is a compound with anti-bacterial and anti-inflammatory activities . It has effects of dilating blood vessels and reducing blood pressure and thrombosis . Corresponding to these potential clinical benefits, berberine has been used to treat ventricular arrhythmia and supraventricular arrhythmia .

作用机制

Target of Action

Berberine chloride hydrate (BBR) is a naturally occurring isoquinoline alkaloid that has been identified to interact with several cellular and molecular targets . These targets include AMP-activated protein kinase (AMPK), nuclear factor κB (NF-κB), mitogen-activated protein kinase silent information regulator 1 (SIRT-1), hypoxia-inducible factor 1α (HIF-1α), vascular endothelial growth factor phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), janus kinase 2 (JAK-2), Ca 2+ channels, and endoplasmic reticulum stress .

Mode of Action

BBR interacts with its targets, leading to a variety of changes in cellular processes. For instance, it shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity via the regulation of multiple signaling pathways . It also inhibits DNA topoisomerase .

Biochemical Pathways

BBR affects several biochemical pathways. It shows anti-inflammatory activity by inhibiting the production of TNF-α . It also regulates lipid metabolism by altering the expression of genes involved in lipogenesis and energy expenditure in adipose tissue and muscle . Moreover, BBR modulates bile acid metabolism by altering key gene expressions in the liver and small intestine .

Pharmacokinetics

Orally administered BBR undergoes extensive metabolism due to p-glycoprotein (P-gp)-mediated efflux and self-aggregation, which greatly hinders its absorption . Transdermal administration achieves bbr levels well above oral administration .

Result of Action

The molecular and cellular effects of BBR’s action are diverse. It has been found to suppress S. mutans biofilm formation as well as its cariogenic virulence including acid production and EPS synthesis . It also reduces the body’s ability to uptake long-chain fatty acids, which could prevent weight gain and cholesterol buildup .

Action Environment

The action of BBR can be influenced by environmental factors such as pH. For instance, the inhibitory effect of BBR on S. mutans biofilm formation was found to be reduced under acidic conditions and elevated under alkaline conditions .

安全和危害

属性

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18NO4.ClH.H2O/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;;/h3-4,7-10H,5-6,11H2,1-2H3;1H;1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNJXFPOPCFZOC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20987465 | |

| Record name | 9,10-Dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20987465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Berberine chloride hydrate | |

CAS RN |

68030-18-2 | |

| Record name | Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium, 5,6-dihydro-9,10-dimethoxy-, chloride, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068030182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20987465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential applications of berberine chloride hydrate in drug delivery?

A1: Research suggests that berberine chloride hydrate holds promise as a component in smart drug delivery systems. For example, thermal-responsive composite fibers have been developed using berberine chloride hydrate and shape memory polyurethane. [] These fibers exhibit controlled release properties influenced by factors like pH and temperature, potentially allowing for adjustable drug doses. []

Q2: How does the structure of berberine chloride hydrate influence its stability and what are the implications for pharmaceutical formulation?

A2: Berberine chloride hydrate exists in different forms, including dihydrate and tetrahydrate, with varying stability under different conditions. [] For instance, wet granulation processes commonly used in tablet production can induce transformations between these forms, impacting the final product. [] This highlights the importance of carefully selecting excipients and controlling processing parameters to ensure the desired hydrate form and drug product stability.

Q3: What is the impact of pH on the antibacterial activity of berberine chloride hydrate against Streptococcus mutans?

A3: Studies demonstrate that the pH of the environment significantly influences the effectiveness of berberine chloride hydrate against Streptococcus mutans biofilm formation. [] While exhibiting inhibitory effects across a range of pH values, its potency is reduced under acidic conditions and enhanced under alkaline conditions. [] This pH dependency likely stems from the compound's nature as a quaternary ammonium salt alkaloid and its interaction with the bacterial cell wall.

Q4: Does berberine chloride hydrate offer any benefits in the context of phototherapy for psoriasis?

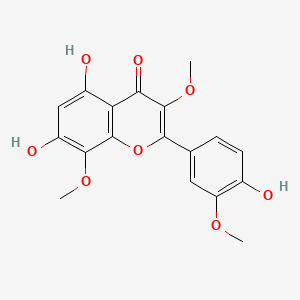

A5: Research indicates that berberine chloride hydrate exhibits both UV-A and UV-B blocking properties. [] When combined with another natural compound, quercetin hydrate, it forms a mixture with potential for topical cream formulations in psoriasis phototherapy. [] Notably, this combination shows no significant cytotoxicity at low concentrations and exhibits comparable photostability to standard UV filters. []

Q5: Are there any studies investigating the combined effects of berberine chloride hydrate supplementation and exercise on diabetic complications?

A6: Several studies have investigated this area. One study examined the impact of aerobic exercise combined with berberine chloride hydrate on cardiac tissue in diabetic rats. [] Another explored the effects on liver enzymes and serum blood glucose in a similar model. [] Additionally, research has looked into the influence of this combination on the mitochondrial biogenesis of cardiac muscles in diabetic rats. [] These studies highlight the growing interest in exploring the potential synergistic effects of lifestyle interventions and berberine chloride hydrate in managing diabetes-related complications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

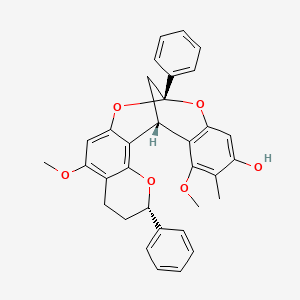

![(1S,5S,13S,21S)-9,19-Dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B1649315.png)